molecular formula C13H18N2O3 B070753 Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 191739-40-9

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B070753
CAS No.: 191739-40-9
M. Wt: 250.29 g/mol
InChI Key: WYLJXEXNZWQHBJ-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 191739-40-9) is a versatile piperazine derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . Its molecular formula is C13H18N2O3, with a molecular weight of 250.29 g/mol . This compound serves as a fundamental building block in medicinal chemistry and organic synthesis. The Cbz group provides stability and is readily removable under mild conditions, while the hydroxymethyl group offers a handle for further functionalization, enhancing the molecule's utility in constructing complex target molecules . It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate for the development of various enzyme inhibitors . The piperazine moiety is a common feature in many biologically active compounds and FDA-approved drugs, often used to optimize physicochemical properties or as a scaffold to arrange pharmacophoric groups . Key Applications: • Intermediate for PROTACs: A critical synthon in the development of proteolysis-targeting chimeras . • Drug Discovery: A versatile building block for the synthesis of potential therapeutic agents, including kinase inhibitors . • Medicinal Chemistry: Used to introduce the piperazine pharmacophore into molecules for structure-activity relationship (SAR) studies . Handling & Storage: For laboratory use only. This product is intended for research purposes and is not for human or veterinary use . It is recommended to store the compound sealed in a dry environment, under an inert atmosphere at 2–8°C to ensure stability .

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJXEXNZWQHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373870
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30373870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191739-40-9
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 191739-40-9
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Mechanism of Action

Action Environment

The action of 4-N-Cbz-(2-Hydroxymethyl)piperazine can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C to maintain its stability. Other factors, such as pH and the presence of other molecules, could potentially affect its efficacy and stability.

Biological Activity

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (BHPC) is a compound belonging to the piperazine family, known for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of BHPC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BHPC features a piperazine ring that serves as a scaffold for various pharmacophoric groups, which facilitates interactions with biological targets. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it suitable for various biochemical applications.

  • Chemical Formula : C12_{12}H16_{16}N2_2O3_3
  • Molecular Weight : 224.27 g/mol
  • CAS Number : 930837-03-9

The biological activity of BHPC is primarily attributed to its ability to interact with specific enzymes and receptors. The piperazine structure allows for versatile binding modes, influencing the activity of target macromolecules.

  • Enzyme Interaction : BHPC has been shown to inhibit certain proteases and kinases by binding to their active sites, modulating their catalytic functions.
  • Receptor Binding : BHPC exhibits affinity for various receptors, including muscarinic acetylcholine receptors, which are implicated in processes such as cell proliferation and apoptosis resistance .

Therapeutic Applications

BHPC has potential applications in several therapeutic areas, including:

  • Cancer Therapy : Research indicates that BHPC can induce apoptosis in cancer cells, particularly through its interaction with signaling pathways like MAPK/ERK .
  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety .
  • Infectious Diseases : Preliminary studies have explored its effectiveness against Mycobacterium tuberculosis, indicating a role in drug discovery for resistant strains .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies demonstrated that BHPC exhibited significant cytotoxic effects on various cancer cell lines, outperforming standard chemotherapeutic agents in some cases .
  • Binding Affinity Studies : BHPC showed promising binding affinities in receptor-ligand interaction studies, indicating its potential as a lead compound for drug development targeting specific receptors.
  • Biochemical Pathway Modulation : Analysis revealed that BHPC can influence gene expression profiles by interacting with transcription factors, leading to altered metabolic pathways within cells.

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundPiperazine derivativeAnticancer, neuroprotective
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylatePiperazine derivativeEnzyme inhibition
(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloridePiperazine derivativeReceptor binding

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate features a piperazine ring, a hydroxymethyl group, and a benzyl group. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.294 g/mol. The structural characteristics contribute to its reactivity and biological activity, making it a versatile intermediate in drug synthesis.

Biological Activities

This compound exhibits significant biological activities, particularly in pharmacology:

  • Interaction with Biological Targets : The compound interacts with various enzymes and receptors, influencing biochemical pathways relevant to diseases.
  • Potential Therapeutic Uses : Its structural features suggest potential applications in treating conditions such as anxiety disorders and other neurological conditions due to its ability to modulate neurotransmitter systems .

Research Applications

The compound has several notable applications in scientific research:

  • Drug Development : As an intermediate in synthesizing pharmaceuticals, it plays a crucial role in developing new therapeutic agents.
  • Biological Studies : Its derivatives, such as (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, are utilized in biological studies to investigate their binding affinities with various receptors.

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

  • Binding Affinity Studies : Research has focused on the compound's interaction with serotonin receptors, suggesting potential antidepressant effects.
  • Pharmacokinetic Profiling : Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have indicated favorable profiles for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound enhances polarity compared to hydrophobic groups like trifluoromethylphenyl (logP: ~3.5 vs. ~4.2) .
  • Stereochemical Influence : Enantiomers such as (S)-3l and (R)-methyl derivatives exhibit distinct optical rotations (e.g., [α]D28 = -97° for 3l vs. +19.4° for 3o) , critical for chiral drug design.
Table 2: Reaction Conditions and Yields
Compound Name Solvent Catalyst/Temp Yield Purity References
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Ethyl acetate NaHCO3, 25°C 86% LCMS: 351
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o) DMF Iridium, 50°C 64% ee = 94%
Benzyl 4-(3-chlorophenyl)piperazine-1-carboxylate DCM 3-Cl-perbenzoic acid 73% >98% HPLC

Key Observations :

  • Catalyst Dependency : Iridium catalysts enable regioselective amination for alkenyl-substituted derivatives (e.g., 3o), while NaHCO3 suffices for hydroxymethyl derivatives .
  • Solvent Impact : Polar aprotic solvents (DMF, DCM) improve yields for bulky substituents, whereas ethyl acetate is optimal for simpler syntheses .

Key Observations :

  • Stability : Hydroxymethyl derivatives exhibit superior stability compared to light-sensitive alkenyl analogs (e.g., 3p) .
  • Biological Relevance : The hydroxymethyl group is pivotal in DNMT1 inhibitors (e.g., WK-26) due to hydrogen-bonding interactions .

Preparation Methods

Ethylenediamine and Epoxide Ring-Closure

The foundational approach for synthesizing enantiomerically pure piperazine derivatives involves ring-closing reactions between ethylenediamine and chiral epoxides. Adapted from CN114349711B, (R)-3-hydroxymethyl piperazine intermediates are synthesized using (S)-glycidol as the chiral precursor.

Procedure :

  • Ring-Closure : Ethylenediamine, (S)-glycidol, potassium carbonate, and copper chromite catalyst are refluxed in dimethylbenzene for 20–24 hours. The reaction yields (R)-2-hydroxymethyl piperazine after aqueous workup.

  • Benzyl Protection : The aqueous phase containing (R)-2-hydroxymethyl piperazine is treated with benzyl chloroformate under alkaline conditions (e.g., sodium hydroxide) to introduce the benzyloxycarbonyl (Cbz) group. This step replaces the Boc-protection method described in the patent.

Key Data :

ParameterValueSource
Yield (Ring-Closure)82–91%
CatalystCopper chromite (1:0.1–0.15 wt)
Stereoselectivity>98% ee (R-configuration)

Carbodiimide-Mediated Coupling

EDC Coupling with Piperazine Derivatives

A method analogous to the RSC protocol for tert-butyl piperazine carboxylates is adapted for benzyl protection. Here, 3,4,5-tris(octadecyloxy)benzoic acid is replaced with benzyloxycarbonyl-protected carboxylic acids.

Procedure :

  • Activation : 3-(Hydroxymethyl)piperazine is reacted with benzyl chloroformate in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

  • Workup : The crude product is precipitated in cold methanol and purified via recrystallization.

Key Data :

ParameterValueSource
Coupling AgentEDC (1.2 eq)
SolventDichloromethane
Yield86.3%

Stereochemical Resolution Techniques

Diastereomeric Salt Formation

For racemic mixtures, resolution using chiral acids (e.g., camphorsulfonic acid) is employed. However, this method is less efficient compared to asymmetric synthesis.

Example :

  • (R)- and (S)-3-hydroxymethyl piperazine are separated via diastereomeric salt crystallization, followed by benzyl protection.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent highlights dimethylbenzene and copper chromite catalyst recovery for cost-effective production. Ethanol and dichloromethane are prioritized for their low toxicity and ease of removal.

Yield Optimization

  • Alkaline Hydrolysis : Sodium hydroxide concentration (1:2–2.5 molar ratio to substrate) critically impacts Boc-removal efficiency.

  • Crystallization : n-Hexane recrystallization achieves >98% purity for final products .

Q & A

Q. What are the standard synthetic protocols for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives in academic research?

The synthesis typically involves iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives under controlled conditions. Key steps include:

  • Reaction setup : Use of polar aprotic solvents (e.g., DMF or DME) at 50–60°C for 12–24 hours to achieve yields >90% .
  • Purification : Flash column chromatography (SiO₂, heptane:ethyl acetate gradients) to isolate the product as a light-yellow oil .
  • Critical parameters : Catalyst loading (5–10 mol%), stoichiometry of allylic acetate, and inert atmosphere (argon/nitrogen) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) confirm regiochemistry and stereochemistry via distinct chemical shifts (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
  • HRMS and FTIR : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] = 302.1), while FTIR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • Chiral analysis : Supercritical fluid chromatography (SFC) or HPLC with chiral columns quantifies enantiomeric excess (ee >95%) .

Q. How do the structural features of this compound influence its interactions with biological targets?

  • Hydroxymethyl group : Enhances hydrogen bonding with enzymes/receptors (e.g., serotonin receptors), improving binding affinity .
  • Benzyl ester : Facilitates hydrophobic interactions in protein binding pockets, modulating activity in pathways like neurotransmitter regulation .
  • Stereochemistry : (S)- or (R)-configurations at the piperazine nitrogen significantly alter target selectivity and potency .

Advanced Research Questions

Q. What strategies are employed to achieve high enantiomeric excess (ee >95%) in the synthesis of chiral piperazine derivatives such as this compound?

  • Chiral iridium catalysts : Asymmetric amination with [(Ir(cod)Cl)₂] and phosphoramidite ligands achieves ee up to 98% .
  • Solvent optimization : Polar solvents (DMF) stabilize transition states, improving stereoselectivity .
  • Post-synthesis analysis : SFC or chiral HPLC validates ee, while recrystallization (e.g., using heptane:isopropyl acetate) removes minor enantiomers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Substituent variation : Synthesize analogs with modified hydroxymethyl (e.g., oxidation to carboxylate) or benzyl groups (e.g., halogenation) to assess impact on bioactivity .
  • Binding assays : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (IC₅₀) and selectivity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .

Q. What experimental approaches are used to resolve contradictions in biological activity data across different derivatives of this compound?

  • Purity validation : Re-analyze compounds via NMR and HRMS to exclude impurities (e.g., residual solvents) as confounding factors .
  • Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., cAMP modulation) to confirm mechanism .
  • Batch consistency : Reproduce syntheses under identical conditions to isolate variables (e.g., temperature, catalyst age) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Reactant of Route 2
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

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